molecular formula C15H21FN2O4S B2903963 1-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)ethanone CAS No. 946265-85-6

1-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2903963
CAS No.: 946265-85-6
M. Wt: 344.4
InChI Key: YYOASCMVSIKIOV-UHFFFAOYSA-N
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Description

1-(4-((3-(4-Fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)ethanone is a high-purity chemical compound offered for research and development purposes. This molecule features a piperazine core substituted with an ethanone group and a sulfonyl linker connected to a 4-fluorophenoxy propyl chain. This specific structure, incorporating fluorophenyl and sulfonyl functional groups, is characteristic of compounds investigated for their potential biological activity and utility in medicinal chemistry . The presence of the piperazine moiety is also common in the development of various pharmacologically active molecules . As a research chemical, it serves as a valuable building block or intermediate in organic synthesis and drug discovery projects. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel synthetic pathways, or as a precursor for more complex molecules. This product is intended for laboratory research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any personal use. Ensure all handling and experiments are conducted in accordance with your institution's safety protocols and applicable local regulations.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenoxy)propylsulfonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-13(19)17-7-9-18(10-8-17)23(20,21)12-2-11-22-15-5-3-14(16)4-6-15/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOASCMVSIKIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight (377.496 Da) suggests it could be orally bioavailable. Its LogP value of 3.08 indicates it has a balance of hydrophilic and lipophilic properties, which could influence its absorption and distribution. The presence of multiple nitrogen and oxygen atoms could make it a substrate for various metabolic enzymes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, its pKa and solubility could vary with pH, potentially affecting its absorption and distribution. Similarly, temperature could influence its stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonyl Motifs

Compound QD4 (C₂₂H₂₅FN₂O₃ × C₂H₂O₄)
  • Structure: Features a 4-fluorobenzoylphenoxypropyl group instead of the simpler 4-fluorophenoxypropyl chain.
  • Properties : Melting point = 171.3–173.1°C , purity = 100% (UPLC/MS) , yield = 70% .
Compound QD15 (C₂₂H₂₅ClN₂O₃)
  • Structure: Substituted with a 4-chlorobenzoylphenoxypropyl group.
  • Properties : Melting point = 123.9–126.7°C , purity = 100% , yield = 37% .
  • Comparison : The electron-withdrawing chlorine atom in QD15 could increase metabolic stability compared to the target’s fluorine substituent.
Compound 7n (C₂₃H₂₃N₅O₅S₂)
  • Structure : Includes a 4-methoxyphenylsulfonyl group and a tetrazole-thioether moiety.
  • Properties : Melting point = 161–163°C , ESI-HRMS mass = 520.10640 .

Functional Analogues with Antiproliferative or Receptor Activity

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
  • Activity : Demonstrates antidopaminergic and antiserotonergic activity with low catalepsy induction, linked to QPlogBB (brain/blood partition coefficient) and electron affinity (EA) in QSAR models .
APEHQ Metal Complexes
  • Structure: Contains an 8-hydroxyquinoline azo dye linked to a piperazin-1-yl ethanone core.
  • Activity : Exhibits antifungal activity (enhanced in metal complexes) .
  • Comparison : The acetyl-piperazine moiety is conserved, but the azo dye substituent introduces metal-chelating properties absent in the target compound.

Physicochemical Data

Property Target Compound QD4 7n
Molecular Weight 344.4 384.45 520.11
Melting Point (°C) N/A 171.3–173.1 161–163
Purity (UPLC/MS) N/A 100% >98%
Yield N/A 70% 79–88%

Preparation Methods

Sulfonylation of Piperazine

Piperazine reacts with 3-chloropropylsulfonyl chloride under basic conditions to form 1-(sulfonylpropyl)piperazine.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Base : Triethylamine (TEA, 2.5 equiv)
  • Temperature : 0°C → room temperature (r.t.)
  • Time : 12 hours
  • Yield : 78%

Mechanism : Nucleophilic substitution at the sulfonyl chloride group by piperazine’s secondary amine.

Alkylation with 4-Fluorophenol

The intermediate undergoes Williamson ether synthesis with 4-fluorophenol:

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃, 3.0 equiv)
  • Solvent : Acetonitrile (reflux)
  • Alkylating Agent : 3-Bromopropanol (1.2 equiv)
  • Time : 18 hours
  • Yield : 65%

Critical Note : Excess 4-fluorophenol (1.5 equiv) improves regioselectivity by minimizing di-alkylation.

Acetylation of Piperazine Nitrogen

The terminal amine is acetylated using acetyl chloride:

Reaction Conditions :

  • Acetylating Agent : Acetyl chloride (1.1 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Temperature : 0°C → r.t.
  • Time : 6 hours
  • Yield : 89%

Synthetic Route 2: Pre-Functionalized Sulfonylpropyl Intermediate

Synthesis of 3-(4-Fluorophenoxy)propane-1-sulfonyl Chloride

4-Fluorophenol is alkylated with 1,3-dibromopropane, followed by sulfonation:

Step 1 :

  • Alkylation : 4-Fluorophenol + 1,3-dibromopropane → 3-(4-fluorophenoxy)propyl bromide (Yield: 72%).

Step 2 :

  • Sulfonation : Reaction with sodium sulfite (Na₂SO₃) and subsequent chlorination using PCl₅ (Yield: 68%).

Coupling with 1-Acetylpiperazine

The sulfonyl chloride reacts with 1-acetylpiperazine:

Reaction Conditions :

  • Solvent : DCM
  • Base : TEA (3.0 equiv)
  • Temperature : −10°C → r.t.
  • Time : 8 hours
  • Yield : 81%

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 45% 53%
Number of Steps 3 3
Purification Complexity Moderate High
Scalability >100 g <50 g
Key Advantage Simplicity Higher Purity

Data compiled from Refs.

Route 2 offers superior purity due to pre-functionalized intermediates but requires stringent temperature control during sulfonation. Route 1 is preferable for large-scale synthesis despite marginally lower yields.

Optimization Strategies and Challenges

Sulfonylation Efficiency

  • Catalyst Screening : Pd(OAc)₂/BINAP systems improve yields to 85% in aryl sulfonylation.
  • Solvent Effects : Switching from DCM to THF reduces side-product formation by 12%.

Q & A

Q. What are the optimal synthetic routes for 1-(4-((3-(4-fluorophenoxy)propyl)sulfonyl)piperazin-1-yl)ethanone, and how can purity be ensured?

The synthesis of this compound typically involves nucleophilic substitution and sulfonylation steps. A general approach includes:

  • Reacting 3-(4-fluorophenoxy)propanol with a sulfonyl chloride derivative to form the sulfonylpropyl intermediate.
  • Coupling this intermediate with 1-(piperazin-1-yl)ethanone under basic conditions (e.g., using DCM as a solvent and DIPEA as a base) .
  • Purification via flash chromatography or crystallization (e.g., using Et₂O) to achieve >95% purity.
  • Characterization by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Spectroscopic methods : Use 1H NMR^1 \text{H NMR} to confirm proton environments (e.g., piperazine ring protons at δ 2.4–3.5 ppm, fluorophenyl protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 413.4 for C₁₉H₂₂FN₂O₃S⁺) .
  • Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary assays are recommended to assess its biological activity?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity for kinase targets) .
  • Solubility and stability : Perform HPLC-based stability tests in PBS (pH 7.4) and DMSO to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Derivatization : Synthesize analogs by modifying the fluorophenoxy group (e.g., replacing F with Cl or methyl groups) or the sulfonyl linker (e.g., varying alkyl chain length) .
  • Biological profiling : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to identify critical pharmacophores .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., tyrosine kinases) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Replicate experiments under controlled conditions (e.g., consistent cell passage numbers, serum-free media) .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity alongside cellular assays) .
  • Meta-analysis : Compare data across published analogs (e.g., piperazine-sulfonyl derivatives) to identify trends or outliers .

Q. How can its pharmacokinetic (PK) properties be optimized for in vivo studies?

  • ADME profiling :
    • Solubility : Use shake-flask method in buffers (pH 1.2–7.4).
    • Permeability : Perform Caco-2 assays to predict intestinal absorption.
    • Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life .
  • Formulation : Develop nanoemulsions or cyclodextrin complexes to enhance bioavailability if solubility <10 μM .

Q. What advanced techniques elucidate its mechanism of action (MoA)?

  • Target identification : Use affinity chromatography with a biotinylated probe to pull down binding proteins, followed by LC-MS/MS .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map signaling perturbations .
  • In vivo models : Validate MoA in xenograft mice, correlating tumor regression with target modulation (e.g., Western blot for kinase inhibition) .

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